AZD8797 AZD8797 AZD8797, or AZD 8797, is a non-competitive allosteric modulator of CX3CL1. It is a potent and selective antagonist of the Fractalkine receptor (FKN or CX3CR1; Ki value 3.9 nM) with a 720 fold selectivity over the CXCR2 receptor, a 246-fold selectivity versus hCCR1 and 187-fold versus hCCR2 and no significant antagonism of the CCR4, CCR5, CCR6, CXCR3, and CXCR5 receptors. AZD8797 displays adequate metabolic stability and solubility and high Caco-2 permeability. Notably, AZD 8797 exhibited a significant interaction (>50% activity at 10 μM) for the adenosine A1 receptor only, and the selectivity was later determined to be 33-fold. AZD8797 also prevents G-protein activation in a [35S]GTPγS accumulation assay. AZD8797 positively modulates the CX3CL1 response at sub-micromolar concentrations in a β-arrestin recruitment assay. In equilibrium saturation binding experiments, AZD8797 reduces the maximal binding of 125I-CX3CL1 without affecting Kd.
Brand Name: Vulcanchem
CAS No.: 911715-90-7
VCID: VC0520137
InChI: InChI=1S/C19H25N5OS2/c1-11(2)9-14(10-25)21-16-15-17(22-18(20)27-15)24-19(23-16)26-12(3)13-7-5-4-6-8-13/h4-8,11-12,14,25H,9-10H2,1-3H3,(H3,20,21,22,23,24)/t12-,14+/m0/s1
SMILES: CC(C)CC(CO)NC1=NC(=NC2=C1SC(=N2)N)SC(C)C3=CC=CC=C3
Molecular Formula: C19H25N5OS2
Molecular Weight: 403.6 g/mol

AZD8797

CAS No.: 911715-90-7

Cat. No.: VC0520137

Molecular Formula: C19H25N5OS2

Molecular Weight: 403.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

AZD8797 - 911715-90-7

Specification

Description AZD8797, or AZD 8797, is a non-competitive allosteric modulator of CX3CL1. It is a potent and selective antagonist of the Fractalkine receptor (FKN or CX3CR1; Ki value 3.9 nM) with a 720 fold selectivity over the CXCR2 receptor, a 246-fold selectivity versus hCCR1 and 187-fold versus hCCR2 and no significant antagonism of the CCR4, CCR5, CCR6, CXCR3, and CXCR5 receptors. AZD8797 displays adequate metabolic stability and solubility and high Caco-2 permeability. Notably, AZD 8797 exhibited a significant interaction (>50% activity at 10 μM) for the adenosine A1 receptor only, and the selectivity was later determined to be 33-fold. AZD8797 also prevents G-protein activation in a [35S]GTPγS accumulation assay. AZD8797 positively modulates the CX3CL1 response at sub-micromolar concentrations in a β-arrestin recruitment assay. In equilibrium saturation binding experiments, AZD8797 reduces the maximal binding of 125I-CX3CL1 without affecting Kd.
CAS No. 911715-90-7
Molecular Formula C19H25N5OS2
Molecular Weight 403.6 g/mol
IUPAC Name (2R)-2-[[2-amino-5-[(1S)-1-phenylethyl]sulfanyl-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]amino]-4-methylpentan-1-ol
Standard InChI InChI=1S/C19H25N5OS2/c1-11(2)9-14(10-25)21-16-15-17(22-18(20)27-15)24-19(23-16)26-12(3)13-7-5-4-6-8-13/h4-8,11-12,14,25H,9-10H2,1-3H3,(H3,20,21,22,23,24)/t12-,14+/m0/s1
Standard InChI Key ZMQSLMZOWVGBSM-GXTWGEPZSA-N
Isomeric SMILES C[C@@H](C1=CC=CC=C1)SC2=NC3=C(C(=N2)N[C@H](CC(C)C)CO)SC(=N3)N
SMILES CC(C)CC(CO)NC1=NC(=NC2=C1SC(=N2)N)SC(C)C3=CC=CC=C3
Canonical SMILES CC(C)CC(CO)NC1=NC(=NC2=C1SC(=N2)N)SC(C)C3=CC=CC=C3
Appearance Solid powder

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